molecular formula C18H24O11 B13388524 [(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside

[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside

Cat. No.: B13388524
M. Wt: 416.4 g/mol
InChI Key: DVLNCWXFKKSRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus, particularly from Lilium lancifolium Thunb. This compound is known for its anti-inflammatory properties and cardiomyocyte protective activity by protecting mitochondria in H₂O₂-induced heart H9C2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Regaloside C can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs). The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a ratio of water in the DES of 20% . This method has shown higher extraction efficiencies compared to conventional organic solvents.

Industrial Production Methods

High-speed counter-current chromatography (HSCCC) is another method used for the separation and preparation of regaloside C from the bulbs of Lilium species. The ethyl acetate-n-butanol-water (0.5% acetic acid, 3:1.5:5, by volume) two-phase solvent system is used, where the upper phase is the stationary phase and the lower phase is the mobile phase .

Chemical Reactions Analysis

Types of Reactions

Regaloside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in the presence of H₂O₂, regaloside C exhibits cardiomyocyte protective activity by protecting mitochondria .

Scientific Research Applications

Properties

IUPAC Name

[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLNCWXFKKSRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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